molecular formula C7H11NO2S B13523516 5-Isothiocyanato-pentanoic acid methyl ester

5-Isothiocyanato-pentanoic acid methyl ester

Cat. No.: B13523516
M. Wt: 173.24 g/mol
InChI Key: BGBDXFHLZAKXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isothiocyanato-pentanoic acid methyl ester is an organic compound that belongs to the class of esters It features an isothiocyanate group attached to a pentanoic acid methyl ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiocyanato-pentanoic acid methyl ester typically involves the reaction of pentanoic acid with methyl alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. . The reaction can be represented as follows:

Pentanoic acid+Methyl alcoholH2SO45-Isothiocyanato-pentanoic acid methyl ester+Water\text{Pentanoic acid} + \text{Methyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Pentanoic acid+Methyl alcoholH2​SO4​​5-Isothiocyanato-pentanoic acid methyl ester+Water

Industrial Production Methods: Industrial production of esters, including this compound, often involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 5-Isothiocyanato-pentanoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Isothiocyanato-pentanoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 5-Isothiocyanato-pentanoic acid methyl ester exerts its effects involves the interaction of the isothiocyanate group with various molecular targets. This group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to alterations in their function. The pathways involved may include inhibition of enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

methyl 5-isothiocyanatopentanoate

InChI

InChI=1S/C7H11NO2S/c1-10-7(9)4-2-3-5-8-6-11/h2-5H2,1H3

InChI Key

BGBDXFHLZAKXJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCN=C=S

Origin of Product

United States

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